4-Ethylpyridine 1-oxide
Overview
Description
4-Ethylpyridine 1-oxide, also known as Pyridine, 4-ethyl-, 1-oxide, is a chemical compound with the molecular formula C7H9NO . Its molecular weight is 123.1525 . It is also known by other names such as 4-Ethylpyridine N-oxide and 4-ethyl-1-oxidopyridin-1-ium .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3
. The corresponding InChIKey is VFJRXOXKSUBBMR-UHFFFAOYSA-N
. The canonical SMILES representation is CCC1=CC=N+[O-]
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 123.15 g/mol . It has a predicted density of 0.99±0.1 g/cm3 . It is soluble in Chloroform, Dichloromethane, DMSO, Methanol .
Scientific Research Applications
Magnetic Studies and Coordination Polymers
- Coordination Chemistry and Magnetic Properties: The reaction of Co(NCS)2 with 4-ethylpyridine results in the formation of compounds with unique magnetic properties. One such compound, identified as [Co(NCS)2(4-ethylpyridine)2]n, exhibits antiferromagnetic behavior with a Néel temperature of 3.4 K and undergoes a metamagnetic transition. This demonstrates the potential of 4-ethylpyridine derivatives in exploring magnetic phenomena in coordination chemistry (Wöhlert et al., 2013).
Supramolecular Chemistry and Polymer Science
- Supramolecular Polymer Synthesis: 4-Ethylpyridine is utilized in the synthesis of block copolymers, such as those based on polystyrene and poly(ethylene oxide), which are connected by bis(terpyridine) ruthenium complexes. These copolymers demonstrate the ability to form thin film morphologies, highlighting their relevance in materials science (Lohmeijer et al., 2004).
Environmental Applications
- Catalytic Degradation in Water Treatment: The degradation of 4-ethylpyridine in water through a heterogeneous photo-Fenton process has been explored. This process, involving H2O2/Fe3O4/UV, demonstrates effective degradation, suggesting the use of 4-ethylpyridine derivatives in environmental remediation and water treatment technologies (Bensalah et al., 2019).
Organic Chemistry and Catalysis
- Selective Fluorination of Pyridine Derivatives: The oxidative fluorination of 4-ethylpyridine in the presence of transition metal salts has been studied, leading to the formation of fluoropyridine compounds. This research contributes to the field of organic synthesis and catalysis, demonstrating the versatility of 4-ethylpyridine in chemical transformations (Gryaznova et al., 2016).
Mechanism of Action
Target of Action
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound . Pyridine and its derivatives are often used as solvents and starting materials for the synthesis of target compounds in pharmaceuticals and agrochemicals .
Mode of Action
It’s known that pyridine n-oxides, a class of compounds to which 4-ethylpyridine 1-oxide belongs, can undergo various reactions including reduction, condensation, and cycloaddition . These reactions can lead to changes in the molecular structure of the compound, potentially altering its interaction with biological targets.
Biochemical Pathways
A study on the biodegradation of alkylpyridines, a group of compounds related to this compound, suggests that these compounds can be degraded by bacteria via initial hydroxylation . This process could potentially affect various biochemical pathways, depending on the specific bacteria and environmental conditions involved.
Pharmacokinetics
The physicochemical properties of the compound, such as its molecular weight and solubility, can influence its bioavailability .
Result of Action
Given that pyridine and its derivatives are often used in the synthesis of pharmaceuticals and agrochemicals , it’s possible that this compound could have a variety of effects depending on the specific context of its use.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of certain bacteria can lead to the biodegradation of alkylpyridines . Additionally, factors such as pH, temperature, and the presence of other chemicals can potentially affect the stability and reactivity of this compound .
Properties
IUPAC Name |
4-ethyl-1-oxidopyridin-1-ium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFJRXOXKSUBBMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=[N+](C=C1)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14906-55-9 | |
Record name | Pyridine, 4-ethyl-, 1-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14906-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridine, 4-ethyl-, 1-oxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-ethylpyridine 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.415 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 4-ethylpyridine 1-oxide reacts with acetic anhydride?
A1: According to the research, reacting this compound with acetic anhydride yields two main products: 4-(1-hydroxyethyl) pyridine and 4-ethyl-3-hydroxypyridine []. This suggests that acetic anhydride acts as an acetylating agent, modifying the structure of the starting material.
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